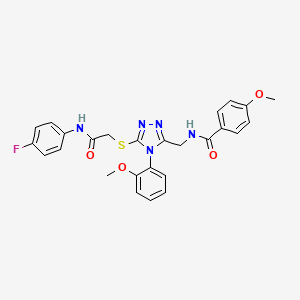
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C26H24FN5O4S and its molecular weight is 521.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a triazole ring, a methoxybenzamide moiety, and a fluorophenyl group, which together contribute to its diverse biological effects.
Structural Characteristics
The molecular formula of this compound is C26H24FN5O3S. Its structure includes several functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24FN5O3S |
| Molecular Weight | 488.56 g/mol |
| Functional Groups | Triazole, Benzamide, Thioether |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer properties. Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, the presence of the triazole ring has been associated with enhanced anticancer activity due to its ability to interact with cellular targets involved in cancer progression .
Case Study:
In vitro studies have demonstrated that derivatives of triazole compounds can effectively target cancer cells. For example, compounds structurally related to this compound were tested against human glioblastoma (U87) and breast cancer (MDA-MB-231) cell lines, showing IC50 values indicating potent cytotoxicity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . The triazole moiety is known for its antifungal properties, while the thioether linkage may enhance antibacterial activity. Research has indicated that similar compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes .
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction: The compound may promote programmed cell death in cancer cells.
- Enzyme Inhibition: Interaction with enzymes involved in tumor growth or microbial resistance could be a key aspect of its action.
- DNA Intercalation: Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
Molecular Docking Studies
Molecular docking studies have been utilized to predict how this compound interacts with biological targets. These studies suggest strong binding affinities to specific receptors and enzymes implicated in cancer progression and microbial resistance .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-(m-tolyl)-1H-pyrazole) | Pyrazole ring | Anticancer |
| 1-(p-Tolyl)-3-(triazolyl)urea | Triazole and urea | Antifungal |
| 4-(Fluorophenyl)thioacetamide | Thioether linkage | Antibacterial |
The unique combination of structural features in this compound may provide synergistic effects in biological activity not observed in simpler analogs.
Eigenschaften
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O4S/c1-35-20-13-7-17(8-14-20)25(34)28-15-23-30-31-26(32(23)21-5-3-4-6-22(21)36-2)37-16-24(33)29-19-11-9-18(27)10-12-19/h3-14H,15-16H2,1-2H3,(H,28,34)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSJZNDHRLSBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













